1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine
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Overview
Description
1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.31712 g/mol It is characterized by its unique structure, which includes a piperidine ring substituted with five methyl groups and a vinyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine typically involves the reaction of 1,2,2,6,6-pentamethyl-4-piperidone with a vinylating agent under basic conditions. The reaction is carried out in the presence of a strong base such as potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO) or dioxane . The reaction conditions are optimized to ensure the formation of the vinyloxy group while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The choice of solvents and reagents is critical to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyloxy group to other functional groups.
Substitution: The vinyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the replacement of the vinyloxy group with the nucleophile used.
Scientific Research Applications
1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine involves its interaction with molecular targets through its functional groups. The vinyloxy group can participate in various chemical reactions, facilitating the formation of new bonds and structures. The piperidine ring provides a stable framework that enhances the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: This compound lacks the vinyloxy group but shares the same piperidine ring structure with five methyl groups.
1,2,2,6,6-Pentamethyl-4-piperidone: This compound has a carbonyl group instead of the vinyloxy group, making it a key intermediate in the synthesis of 1,2,2,6,6-Pentamethyl-4-(vinyloxy)piperidine.
1,2,2,6,6-Pentamethyl-4-piperidinol: This compound has a hydroxyl group in place of the vinyloxy group and is used in various chemical syntheses.
Uniqueness
The combination of the piperidine ring with the vinyloxy group makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
76245-86-8 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-ethenoxy-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C12H23NO/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h7,10H,1,8-9H2,2-6H3 |
InChI Key |
OJQZHTMCZVPUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC=C)C |
Origin of Product |
United States |
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